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Kizuta saponin K11

Cytotoxicity Saponin Structure-Activity Relationship Cancer Cell Biology

Research on saponin self-assembly and solubility synergy is often confounded by monodesmosidic impurities or structural analogs. Kizuta saponin K11 (CAS 97240-03-4) is a validated hederagenin bisdesmoside bearing sugar chains at both C3 and C28, a configuration essential for its unique solubilizing effect on co-occurring monodesmosides. - **Critical Differentiation:** Enables reproducible solubility enhancement in mixed saponin systems; substitution with a monodesmoside fails to replicate this effect. - **Analytical Confidence:** ≥98% HPLC purity with full NMR/MS structural confirmation; molecular weight 1263.4 g/mol for precise LC-MS/ELSD calibration. - **Supply Certainty:** Certified reference standard for Araliaceae chemotaxonomy and formulation studies. Available for immediate shipment.

Molecular Formula C61H98O27
Molecular Weight 1263.4 g/mol
CAS No. 97240-03-4
Cat. No. B3014096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKizuta saponin K11
CAS97240-03-4
Molecular FormulaC61H98O27
Molecular Weight1263.4 g/mol
Structural Identifiers
InChIInChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(23-78-27(3)63)84-50(47(76)43(48)72)80-22-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-56(4,5)20-29(61)28-10-11-34-57(6)14-13-35(58(7,24-62)33(57)12-15-60(34,9)59(28,8)17-19-61)85-54-49(38(67)30(64)21-79-54)87-52-45(74)41(70)37(66)26(2)82-52/h10,25-26,29-54,62,64-76H,11-24H2,1-9H3/t25-,26-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57-,58-,59+,60+,61-/m0/s1
InChIKeyYYMHTAGTVKFQOP-KZYQMVRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Kizuta saponin K11 (CAS 97240-03-4): A Structurally Defined Hederagenin Bisdesmoside Saponin for Pharmacognosy and Bioactivity Research


Kizuta saponin K11 (CAS 97240-03-4) is a naturally occurring triterpenoid saponin classified as a hederagenin bisdesmoside [1]. Its aglycone is hederagenin, with sugar chains attached at both the C3 and C28 positions . This structural motif distinguishes it from monodesmosidic saponins, which possess only a single sugar chain . The compound has been isolated from several plant species, including Kalopanax pictus var. maximowiczii leaves, Hedera canariensis, and Hedera rhombea [2][3]. Kizuta saponin K11 is available as a high-purity analytical standard for research applications .

Structural Identity
Bisdesmosidic hederagenin saponin with defined C3/C28 glycosylation
Functional Context
Reported solubilization scaffold for monodesmoside mixtures
Analytical Assurance
Certified purity and full characterization documentation

Why Generic 'Saponin' Substitution Is Inappropriate for Kizuta saponin K11 (97240-03-4): The Critical Role of Bisdesmosidic Structure in Determining Bioactivity


Treating Kizuta saponin K11 as interchangeable with other hederagenin-based saponins, such as monodesmosides like kalopanaxsaponin A or α-hederin, is scientifically unsound . The key differentiator is glycosylation pattern: Kizuta saponin K11 is a bisdesmoside (glycosylated at both C3 and C28 positions), whereas kalopanaxsaponin A and α-hederin are monodesmosides (glycosylated only at C3) . This structural difference has profound functional consequences, as evidenced by cytotoxicity studies where 3,28-di-O-glycosides (bisdesmosides) exhibit markedly different activity profiles compared to 3-O-glycosides (monodesmosides) . Substituting one for the other without this structural context would invalidate experimental outcomes. The evidence below quantifies these critical distinctions.

Monodesmosidic analog
Switching to a monodesmoside (e.g., sapindoside A) removes the C28 sugar chain, which may alter solubility-modulating behavior reported for bisdesmosides.
Different bisdesmoside (e.g., K10, K12)
Structurally divergent bisdesmosides may exhibit different solubilization profiles; the class-level effect observed for K11 may not transfer directly.
Uncharacterized saponin standard
Analogs lacking certified purity and NMR/MS documentation can introduce quantitative variability and limit inter-study comparability.

Quantitative Evidence Guide: Differentiating Kizuta saponin K11 from Closest Analogs


Differential Cytotoxicity: Bisdesmoside vs. Monodesmoside Activity on Tumor Cell Lines

A structure-activity study directly compared hederagenin monodesmosides (3-O-glycosides) and bisdesmosides (3,28-di-O-glycosides) for cytotoxic activity against multiple tumor cell lines . While monodesmosides (e.g., kalopanaxsaponin A) exhibited cytotoxicity against HL-60, P-388, L-1210, U-937, SNU-5, and HepG2 cells, the bisdesmosides (which include Kizuta saponin K11) were reported as not cytotoxic in the same MTT assay . Kizuta saponin K11, as a hederagenin bisdesmoside, falls into this non-cytotoxic category under the tested conditions .

Glycosylation pattern
Class-level inference
Bisdesmosidic (C3 & C28 sugars) vs. monodesmosidic (C3 only)
Solubility-modulating scaffold context
Structural class difference; not directly quantified
Cytotoxicity Saponin Structure-Activity Relationship Cancer Cell Biology

Anti-Inflammatory Activity: Kizuta saponin K11 Inhibition of TNF-α Release

Kizuta saponin K11 has demonstrated anti-inflammatory activity in vitro, characterized by inhibition of tumor necrosis factor-alpha (TNF-α) release from LPS-stimulated mouse macrophages . While specific IC50 data is not reported, the qualitative finding establishes a key functional property for this bisdesmoside . In contrast, monodesmosides like kalopanaxsaponin A have shown potent inhibition of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in LPS-stimulated cells and significant in vivo anti-inflammatory activity at 50 mg/kg oral dose [1].

Solubility enhancement
Class-level inference
Increases aqueous solubility of co-occurring monodesmosides (qualitative observation)
Supports formulation-context studies
Effect not quantified; observed in mixture
Anti-inflammatory TNF-alpha Inhibition Immunopharmacology

Structural Identity: Confirmation via Diagnostic 1H and 13C NMR Signals

The chemical structure of Kizuta saponin K11 is unambiguously defined by diagnostic 1H and 13C NMR signals recorded in pyridine-d5 (C5D5N) [1]. Key 1H NMR signals include methyl singlets at δ 0.87, 0.90, 0.98, 1.07, 1.11, 1.17 (each 3H), methyl doublets at δ 1.62 and 1.69 (each 3H, J=6 Hz), an acetyl methyl at δ 1.93 (3H, s), and characteristic anomeric proton signals at δ 4.99 (d, J=7.5 Hz), 5.10 (d, J=6.7 Hz), 5.39 (br s), 5.52 (s), 6.20, and 6.22 [1]. 13C NMR signals include carbonyl carbons at δ 176.5 and δ 170.6 (acetyl) [1].

Natural co-occurrence
Cross-study comparable
Isolated alongside K3, K8, K10, K12 from Hedera rhombea and Kalopanax pictum
Supports chemotaxonomic marker use
Occurrence pattern consistent across plant sources
NMR Spectroscopy Structural Elucidation Quality Control

Water Solubility Modulation: Bisdesmosides as Solubility Enhancers

A key differential property of bisdesmosidic saponins like Kizuta saponin K11 is their ability to enhance the aqueous solubility of co-occurring monodesmosides [1]. In the isolation study of saponins from Kalopanax pictum var. maximowiczii, it was observed that the water solubilities of monodesmosides (e.g., sapindoside A) were significantly increased in the presence of co-occurring bisdesmosides, which include Kizuta saponin K11 [1]. This solubilizing effect is not observed with monodesmosides alone.

Certified purity
Supporting evidence
≥98% (HPLC) with NMR and MS confirmation
Reference standard consistency
Supplier specification; batch-dependent review
Solubility Pharmaceutical Formulation Saponin Physicochemistry

Optimal Research and Industrial Applications for Kizuta saponin K11 (97240-03-4) Based on Differential Evidence


Mechanistic Studies of Saponin-Mediated Anti-Inflammation Requiring Non-Cytotoxic Phenotypes

Researchers investigating anti-inflammatory mechanisms of saponins can utilize Kizuta saponin K11 as a bisdesmosidic probe that exhibits TNF-α inhibition without the confounding cytotoxic effects typical of monodesmosides like kalopanaxsaponin A . This allows for cleaner interpretation of immunomodulatory signaling pathways in LPS-stimulated macrophage models.

Structure-Activity Relationship (SAR) Studies on Hederagenin Glycosylation Patterns

Kizuta saponin K11 serves as an essential comparator in SAR studies aimed at elucidating the functional consequences of C3 vs. C28 glycosylation on hederagenin. Its well-defined bisdesmosidic structure [1] makes it a crucial reference standard for distinguishing between mono- and bisdesmoside activities, particularly in cytotoxicity and anti-inflammatory assays .

Phytochemical Standardization and Quality Control of Kalopanax or Hedera Species

Due to its diagnostic NMR fingerprint [2], Kizuta saponin K11 can be employed as a marker compound for the botanical identification and quality control of plant materials from Kalopanax pictus, Hedera canariensis, and Hedera rhombea [3][4]. Its presence or absence can authenticate crude drug samples and detect adulteration.

Solubility Modulation Studies in Saponin Mixtures

Given the documented role of bisdesmosides in enhancing the aqueous solubility of monodesmosides [3], Kizuta saponin K11 is a valuable tool for studies investigating the physicochemical interactions of saponin mixtures. This is particularly relevant for understanding natural product formulation challenges and improving the handling of poorly soluble saponins in biological assays.

Application
Selection Property
Validation Focus
Saponin mixture solubility studies
Bisdesmosidic solubilizing scaffold
Aqueous solubility enhancement of monodesmosides
Chemotaxonomic marker analysis
Conserved co-occurrence in Araliaceae
LC-MS/HPLC plant extract authentication
Analytical reference standard
Certified purity and structural characterization
HPLC/LC-MS method calibration reproducibility

Technical Documentation Hub

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